3,5-Dimethyl-N-(3-propoxybenzyl)aniline 3,5-Dimethyl-N-(3-propoxybenzyl)aniline
Brand Name: Vulcanchem
CAS No.: 1040687-00-0
VCID: VC2620641
InChI: InChI=1S/C18H23NO/c1-4-8-20-18-7-5-6-16(12-18)13-19-17-10-14(2)9-15(3)11-17/h5-7,9-12,19H,4,8,13H2,1-3H3
SMILES: CCCOC1=CC=CC(=C1)CNC2=CC(=CC(=C2)C)C
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol

3,5-Dimethyl-N-(3-propoxybenzyl)aniline

CAS No.: 1040687-00-0

Cat. No.: VC2620641

Molecular Formula: C18H23NO

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-N-(3-propoxybenzyl)aniline - 1040687-00-0

Specification

CAS No. 1040687-00-0
Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
IUPAC Name 3,5-dimethyl-N-[(3-propoxyphenyl)methyl]aniline
Standard InChI InChI=1S/C18H23NO/c1-4-8-20-18-7-5-6-16(12-18)13-19-17-10-14(2)9-15(3)11-17/h5-7,9-12,19H,4,8,13H2,1-3H3
Standard InChI Key CQNZBBYAZUSSON-UHFFFAOYSA-N
SMILES CCCOC1=CC=CC(=C1)CNC2=CC(=CC(=C2)C)C
Canonical SMILES CCCOC1=CC=CC(=C1)CNC2=CC(=CC(=C2)C)C

Introduction

Chemical Identity and Structural Characteristics

3,5-Dimethyl-N-(3-propoxybenzyl)aniline represents a substituted aniline derivative with a molecular formula of C₁₈H₂₃NO and a molecular weight of 269.4 g/mol. The compound consists of a 3,5-dimethylaniline moiety linked to a 3-propoxybenzyl group through a secondary amine bond. This structural arrangement creates a molecule with distinct regions of hydrophobicity and potential hydrogen bonding sites.

Structural Identifiers

The compound's structure can be precisely identified through various chemical notation systems as summarized in the following table:

Identifier TypeValue
CAS Number1040687-00-0
IUPAC Name3,5-dimethyl-N-[(3-propoxyphenyl)methyl]aniline
Standard InChIInChI=1S/C18H23NO/c1-4-8-20-18-7-5-6-16(12-18)13-19-17-10-14(2)9-15(3)11-17/h5-7,9-12,19H,4,8,13H2,1-3H3
Standard InChIKeyCQNZBBYAZUSSON-UHFFFAOYSA-N
Canonical SMILESCCCOC1=CC=CC(=C1)CNC2=CC(=CC(=C2)C)C
PubChem Compound ID28308082

The structural components include:

  • A 3,5-dimethylaniline group with methyl substituents at positions 3 and 5

  • A benzyl linking group

  • A 3-propoxyphenyl moiety featuring a propoxy (O-propyl) substituent at position 3

Chemical Structure Analysis

The molecule can be divided into three key structural elements:

  • The 3,5-dimethylaniline portion provides aromatic character and potential electron donation from the nitrogen

  • The methylene (-CH₂-) linker between the nitrogen and the second aromatic ring allows rotational flexibility

  • The 3-propoxyphenyl group introduces ether functionality and additional hydrophobicity through the propyl chain

This structure suggests potential interactions with biological systems through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Physicochemical Properties

The physicochemical properties of 3,5-Dimethyl-N-(3-propoxybenzyl)aniline determine its behavior in various chemical environments and influence its potential applications.

Physical Properties

PropertyValue
Molecular Weight269.4 g/mol
Physical StateNot specified in available data
SolubilityExpected to be soluble in organic solvents based on structure
LogPNot reported, but likely moderately lipophilic due to aromatic rings and propyl chain

The compound's structure suggests it would exhibit limited water solubility but good solubility in organic solvents such as ethanol, methanol, dichloromethane, and DMSO.

Chemical Reactivity

Based on its structure, 3,5-Dimethyl-N-(3-propoxybenzyl)aniline likely exhibits:

  • Nucleophilic properties through the secondary amine group

  • Potential for oxidation reactions typical of aromatic amines

  • Susceptibility to electrophilic aromatic substitution on the aromatic rings, though the existing substituents may influence regioselectivity

  • Stability of the ether linkage under neutral conditions

The secondary amine functionality represents a potentially reactive site that could undergo various transformations including alkylation, acylation, or serve as a nucleophile in addition reactions.

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